molecular formula C13H18OS B15303920 1-(4-Ethylphenyl)-2-(isopropylthio)ethan-1-one

1-(4-Ethylphenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B15303920
M. Wt: 222.35 g/mol
InChI Key: PAVUBAGNMITLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-2-(isopropylthio)ethan-1-one is an organic compound with a complex structure that includes an ethylphenyl group and an isopropylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 4-ethylacetophenone with isopropylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethanone group to a carboxylic acid group.

    Reduction: This reaction can reduce the ethanone group to an alcohol group.

    Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used.

Major Products

    Oxidation: The major product is 1-(4-Ethylphenyl)-2-(isopropylthio)ethanoic acid.

    Reduction: The major product is 1-(4-Ethylphenyl)-2-(isopropylthio)ethanol.

    Substitution: The major products depend on the substituent introduced, such as 1-(4-Ethylphenyl)-2-(isopropylthio)ethan-1-amine.

Scientific Research Applications

1-(4-Ethylphenyl)-2-(isopropylthio)ethan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethylphenyl)ethan-1-one: Lacks the isopropylthio group, making it less versatile in certain reactions.

    1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of an isopropylthio group, which may affect its reactivity and applications.

Uniqueness

1-(4-Ethylphenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of both the ethylphenyl and isopropylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C13H18OS/c1-4-11-5-7-12(8-6-11)13(14)9-15-10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

PAVUBAGNMITLBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.